5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid
Description
This compound, identified in the IARC Monographs () and as a sulfasalazine impurity (), features a salicylic acid core linked via a diazenyl (-N=N- ) group to a biphenyl scaffold substituted with two pyridin-2-ylsulfamoyl groups. Its structural complexity arises from the conjugation of multiple pharmacophores:
- Salicylic acid moiety: Imparts anti-inflammatory and pH-sensitive properties.
- Diazenyl bridge: Enables azo bond cleavage under specific conditions (e.g., colonic bacterial reduction).
The compound’s relevance lies in its structural similarity to sulfasalazine, a prodrug used for inflammatory bowel disease (IBD). However, its bis-sulfonamide design distinguishes it from simpler azo derivatives, suggesting unique pharmacokinetic or toxicological profiles .
Properties
IUPAC Name |
2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)-2-[4-(pyridin-2-ylsulfamoyl)phenyl]phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-26-14-9-20(17-24(26)29(37)38)32-33-25-13-12-22(44(41,42)35-28-6-2-4-16-31-28)18-23(25)19-7-10-21(11-8-19)43(39,40)34-27-5-1-3-15-30-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQGJSSMSGNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=N4)N=NC5=CC(=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391062-37-5 | |
| Record name | 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid, also known as Sulfasalazine Impurity G, is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 630.651 g/mol
- CAS Number : 1391062-37-5
- SMILES Notation : OC(=O)c1cc(/N=N/c2ccc(S(Nc3ncccc3)(=O)=O)cc2-c4ccc(S(Nc5ncccc5)(=O)=O)cc4)ccc1O
The compound exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the diazenyl group is crucial for its activity, as it can participate in redox reactions and influence the behavior of biological molecules.
Biological Activity Overview
Research indicates that this compound may exhibit:
- Anticancer Properties : Potentially acting as a cytotoxic agent against specific cancer cell lines.
- Kinase Inhibition : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), suggesting a possible role in regulating cell cycle progression.
- Anti-inflammatory Effects : Given its structural similarity to sulfasalazine, it may possess anti-inflammatory properties relevant to conditions like rheumatoid arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Kinase Inhibition | Inhibits CDK5 with an IC50 of 160 nM | |
| Anti-inflammatory | Similar to sulfasalazine; reduces inflammation |
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of various diazenyl compounds, including derivatives similar to this compound, against breast cancer cell lines. Results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest. -
Kinase Inhibition :
In a comprehensive screening of kinase inhibitors, a related compound demonstrated potent inhibition of CDK5 (IC50 = 160 nM). This suggests that the target compound could also exhibit similar kinase inhibitory properties, potentially making it a lead candidate for further development in cancer therapeutics. -
Anti-inflammatory Effects :
Research into sulfasalazine derivatives has shown that compounds with similar structures can reduce inflammatory markers in animal models of arthritis. The implications for this compound are promising for treating chronic inflammatory conditions.
Scientific Research Applications
Impurity Characterization in Drug Development
5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid is primarily recognized as an impurity in Sulfasalazine, a drug used to treat inflammatory bowel disease and rheumatoid arthritis. The characterization of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Regulatory agencies require comprehensive profiling of impurities to assess their potential effects on drug performance and patient safety .
Research on Antimicrobial Properties
Recent studies have indicated that compounds similar to Sulfasalazine may exhibit antimicrobial properties. The presence of pyridine and sulfonamide groups in the structure of this compound suggests potential activity against various bacterial strains. Research into these properties could lead to the development of new antimicrobial agents .
Role in Drug Formulation
As an impurity, this compound can affect the formulation stability and bioavailability of Sulfasalazine. Understanding its behavior during formulation processes is essential for optimizing drug delivery systems. Studies on the solubility and stability of this compound can provide insights into how it interacts with other excipients in pharmaceutical formulations .
Case Study 1: Impurity Analysis in Sulfasalazine
A study conducted by pharmaceutical researchers focused on identifying and quantifying impurities in Sulfasalazine formulations. The study utilized high-performance liquid chromatography (HPLC) to detect this compound among other impurities. The findings highlighted the importance of rigorous impurity profiling to comply with regulatory standards, ensuring patient safety and drug efficacy .
Case Study 2: Antimicrobial Activity Screening
In another research initiative, scientists evaluated the antimicrobial activity of various sulfonamide derivatives, including those related to this compound. The results showed promising activity against specific bacterial strains, suggesting that modifications to the compound could yield effective new antibiotics .
Comparison with Similar Compounds
Structural Features and Modifications
Core Scaffold and Substituents
- Sulfasalazine (Salazosulfapyridine): Contains a single pyridin-2-ylsulfamoyl group attached to a phenyl ring, linked via diazenyl to salicylic acid. The absence of a biphenyl system simplifies its metabolism to 5-aminosalicylic acid (5-ASA) and sulfapyridine in the colon .
- Compound 4e (5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid) : Lacks sulfonamide groups but includes bromo and methyl substituents on the phenylazo moiety, enhancing hydrophobicity and antimicrobial activity .
- SA-BI (5-([4-(2-(1H-benzimidazol-1-yl)acetyl)phenyl]diazenyl)-2-hydroxybenzoic acid) : Incorporates a benzimidazole-acetyl group, enabling metal chelation and broad-spectrum microbicidal activity when complexed with Cu²⁺, Co²⁺, etc. .
Key Structural Differences
Antimicrobial Activity
- Compound 4e : Exhibits significant antifungal activity against C. albicans and C. glabrata (MIC < 25 µg/mL), attributed to bromine’s electronegativity enhancing membrane disruption .
- Compound 4h (2-hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid) : Shows broad-spectrum antibacterial activity (MIC 12.5–50 µg/mL) due to the 5-methylisoxazole group’s synergy with sulfamoyl .
- SA-BI-Metal Complexes : Cu²⁺ and Co²⁺ complexes exhibit >90% inhibition against S. aureus and E. coli, leveraging benzimidazole’s DNA intercalation and metal redox activity .
- Target Compound: No direct activity data, but its bis-sulfamoyl design may potentiate sulfonamide resistance mechanisms (e.g., folP mutations) .
Anti-Inflammatory and Drug Delivery
- Sulfasalazine : Prodrug cleaved to 5-ASA (anti-inflammatory) and sulfapyridine (antibacterial). Azo bond stability ensures targeted colonic delivery .
- Polyurethanes with Azo-Salicylic Acid () : Degrade at colonic pH, releasing 5-ASA. The target compound’s biphenyl system could enhance polymer rigidity but reduce biodegradability.
Pharmacokinetic and Toxicological Considerations
- Solubility : Sulfasalazine has low water solubility (<0.1 g/100 mL at 25°C) , whereas the target compound’s bis-sulfamoyl groups may improve solubility but increase renal excretion risks.
- Metabolism : Sulfasalazine’s azo bond is cleaved by gut flora; the target compound’s biphenyl linkage may resist bacterial reduction, altering bioavailability .
- Toxicity : Sulfasalazine impurities (e.g., target compound) may exhibit distinct toxicity profiles. For example, sulfapyridine metabolites are linked to hypersensitivity reactions .
Preparation Methods
Synthesis of 4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl Intermediate
-
- 2-aminopyridine (pyridin-2-amine) as the source of pyridinyl group
- Biphenyl derivatives functionalized for sulfonation (e.g., 4,5-dibromobiphenyl or 4,5-dihalobiphenyl)
-
- Sulfonamide formation is achieved by reacting the biphenyl derivative with pyridin-2-ylsulfonyl chloride or equivalent sulfonylating agents under controlled conditions (e.g., base such as triethylamine, solvent like dichloromethane or DMF) to introduce pyridin-2-ylsulfamoyl groups at the 4' and 5 positions of biphenyl.
- Reaction temperature is typically maintained between 0°C to room temperature to avoid decomposition.
-
- The sulfonamide groups confer both electronic and steric properties important for subsequent azo coupling.
- Purification by column chromatography or recrystallization ensures removal of unreacted starting materials and side products.
Diazotization and Azo Coupling with 2-Hydroxybenzoic Acid
-
- The biphenyl sulfamoyl intermediate bearing an amino group (if present) is subjected to diazotization using sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5°C) to form the diazonium salt.
- Maintaining low temperature is critical to prevent premature decomposition of diazonium salts.
-
- The diazonium salt is then reacted with 2-hydroxybenzoic acid (salicylic acid) or its derivatives under mildly acidic to neutral pH (around 4–5) to form the azo bond (-N=N-), linking the biphenyl sulfamoyl moiety to the hydroxybenzoic acid.
- The reaction is typically carried out in aqueous or mixed solvent systems (e.g., water/ethanol) with stirring.
-
- pH control is essential to maximize coupling efficiency and reduce side reactions.
- Reaction time ranges from 30 minutes to several hours depending on scale and reagent concentration.
Purification and Characterization
-
- The crude azo compound is purified by silica gel column chromatography using ethyl acetate/hexane gradients or by recrystallization from suitable solvents (e.g., ethanol/water mixtures).
- For scale-up, recrystallization is preferred to reduce costs and maintain purity.
-
- Purity is confirmed by High-Performance Liquid Chromatography (HPLC) with typical purity ≥98%.
- Molecular weight and structure confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- UV-Visible spectroscopy confirms azo bond formation with characteristic absorption around 430–450 nm (n→π* transition).
- Elemental analysis confirms C, H, N, S content consistent with theoretical values.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Key Parameters | Notes |
|---|---|---|---|
| Sulfamoylation | Pyridin-2-ylsulfonyl chloride, base (Et3N) | 0–25°C, organic solvent (DCM/DMF) | Controls substitution pattern |
| Diazotization | NaNO2, HCl, 0–5°C | pH ~1–2, low temperature | Formation of diazonium salt |
| Azo Coupling | 2-Hydroxybenzoic acid, pH 4–5 | Aqueous/ethanol solvent, RT | Formation of azo linkage |
| Purification | Column chromatography / recrystallization | Silica gel, EtOAc/hexane gradient | Purity >98% |
| Characterization | HPLC, MS, NMR, UV-Vis, Elemental Analysis | Confirm structure and purity | Azo absorption ~450 nm |
Research Findings and Notes on Preparation
- The diazotization and azo coupling steps are sensitive to temperature and pH; improper control leads to azo bond cleavage or incomplete coupling.
- Sulfamoyl groups on biphenyl enhance solubility and influence electronic properties, affecting coupling efficiency and final compound stability.
- Purification methods must be carefully selected to avoid decomposition of the azo bond, especially under acidic or photolytic conditions.
- Scale-up requires optimization of solvent volumes, reagent stoichiometry, and purification to maintain yield and purity.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid?
- Synthesis : Begin with diazonium coupling between 2-hydroxybenzoic acid derivatives and bis-sulfamoylated biphenyl precursors. Optimize reaction conditions (e.g., pH, temperature) to stabilize the azo bond, as seen in analogous sulfasalazine derivatives . Purify via column chromatography using gradients of ethyl acetate/hexane.
- Characterization : Confirm structure via -/-NMR (amide proton signals at δ 10–12 ppm; aromatic protons at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS). Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers verify the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (azo bond absorbance ~450 nm) and HPLC. Compare results to pharmacopeial standards for sulfonamide-containing compounds, which often degrade via hydrolysis or photolysis .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in spectroscopic data for this compound?
- Approach : If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or HSQC to assign peaks. For discrepancies in mass spectra, cross-validate with alternative ionization methods (e.g., ESI vs. MALDI). Replicate synthesis under inert atmospheres to rule out oxidation artifacts, as seen in sulfonamide derivatives .
Q. How can the compound’s interaction with biological targets be systematically evaluated?
- Experimental Design :
Target Identification : Use molecular docking to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
In Vitro Assays : Measure inhibition constants () via fluorescence-based enzymatic assays. Include controls for nonspecific binding (e.g., bovine serum albumin).
Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS in cell lines (e.g., HEK293), accounting for efflux pumps via ABC transporter inhibitors .
Q. What methodologies are suitable for assessing environmental persistence and ecotoxicity of this compound?
Abiotic Fate : Measure hydrolysis half-life in simulated aquatic systems (pH 7.4, 25°C).
Biotic Degradation : Use soil microcosms with -labeled compound to track mineralization.
Ecotoxicity : Conduct acute toxicity tests on Daphnia magna (48-hr LC) and algal growth inhibition assays (72-hr EC).
Data Analysis and Interpretation
Q. How should researchers address variability in bioactivity data across different assay platforms?
- Resolution :
- Normalize data to internal standards (e.g., reference inhibitors).
- Apply multivariate statistics (PCA or ANOVA) to identify platform-specific biases.
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What are the best practices for correlating structural modifications with activity in derivatives of this compound?
- Strategy :
SAR Study : Synthesize analogs with variations in the azo linker, sulfamoyl groups, or hydroxyl position.
QSAR Modeling : Use DFT calculations to map electronic properties (e.g., HOMO/LUMO) to bioactivity.
Validation : Cross-check predictions with in vitro data, as demonstrated for 5-substituted oxadiazole derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
